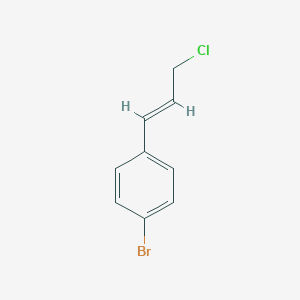

(E)-(3-chloroprop-1-enyl)-4-bromobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(E)-3-chloroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYBPNFKLPDFBX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546650 | |

| Record name | 1-Bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104293-07-4 | |

| Record name | 1-Bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-(3-chloroprop-1-enyl)-4-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving E 3 Chloroprop 1 Enyl 4 Bromobenzene

Elucidation of Reaction Pathways for Aryl Vinyl Halides

Aryl and vinyl halides are generally resistant to classical nucleophilic substitution reactions (SN1 and SN2) that are common for alkyl halides. youtube.comglasp.co This reduced reactivity is attributed to several factors. In aryl halides, the carbon-halogen bond is strengthened by the interaction between a halogen lone pair and the π-electron system of the aromatic ring. libretexts.org This interaction imparts partial double-bond character to the C-X bond, making it harder to break. libretexts.orgscribd.com Additionally, the π-electron cloud of the aromatic ring repels incoming nucleophiles. libretexts.org

Vinyl halides also exhibit low reactivity in SN1 and SN2 reactions. youtube.comglasp.co The SN2 pathway is hindered by steric factors and repulsion between the nucleophile and the π-electron cloud of the double bond. youtube.comglasp.co The SN1 pathway is unfavorable because it would lead to a highly unstable vinylic carbocation. youtube.com

However, under specific conditions, aryl and vinyl halides can undergo substitution reactions. Aryl halides with strong electron-withdrawing groups at the ortho or para positions can undergo nucleophilic aromatic substitution (SNAr). britannica.com This reaction proceeds through a two-step addition-elimination mechanism where the nucleophile attacks the ring to form a stabilized Meisenheimer complex, followed by the departure of the halide ion. britannica.com Another pathway for some aryl halides is the elimination-addition mechanism, which involves the formation of a highly reactive benzyne (B1209423) intermediate. scribd.com

Mechanistic Aspects of Halogen Exchange Reactions in Vinyl Halides

Halogen exchange reactions, where one halogen atom is replaced by another, are of significant importance in organic synthesis as they allow for the conversion of less reactive halides into more reactive ones or vice versa. nih.govfrontiersin.orgnih.gov While these reactions, such as the Finkelstein reaction, are common for alkyl halides, they typically require metal catalysis for aryl and vinyl halides. nih.govfrontiersin.org

Oxidative Addition and Reductive Elimination Pathways

A prevalent mechanism in metal-catalyzed reactions of vinyl halides involves oxidative addition and reductive elimination. wikipedia.org In this pathway, a low-valent transition metal complex, often palladium(0) or nickel(0), undergoes oxidative addition to the carbon-halogen bond of the vinyl halide. This process increases the oxidation state and coordination number of the metal center. wikipedia.orgumb.eduumb.edustudylib.net The resulting organometallic intermediate can then undergo various transformations, including ligand exchange with another halide source. The final step is reductive elimination, where the new carbon-halogen bond is formed, and the metal catalyst is regenerated in its initial low-valent state. wikipedia.orgstudylib.net This sequence is a key part of many cross-coupling catalytic cycles. wikipedia.org

σ-Bond Metathesis and π-Complexation Considerations

Less common, but still relevant, are mechanisms involving σ-bond metathesis and π-complexation. nih.gov In σ-bond metathesis, the reaction proceeds through a four-membered transition state where bonds are broken and formed in a concerted manner. youtube.com This pathway avoids the formal changes in the metal's oxidation state seen in oxidative addition/reductive elimination cycles. youtube.com

π-Complexation involves the interaction of the metal center with the π-system of the vinyl group. nih.gov This can be an initial step that precedes other mechanistic pathways or can be a key interaction in its own right, influencing the reactivity and selectivity of the reaction.

Radical Chain Processes in Halide Exchange

Radical chain processes offer another mechanistic route for halogen exchange in vinyl and aryl halides. nih.govfrontiersin.org These reactions can be initiated by light, heat, or a radical initiator. nih.gov Mechanistic studies have shown that the presence of radical inhibitors, such as quinones and nitroarenes, can suppress the halogen exchange, providing evidence for a radical mechanism. nih.govfrontiersin.org The process typically involves the generation of a halogen radical which then adds to the double bond of the vinyl halide, followed by the elimination of the original halogen to yield the exchanged product and propagate the radical chain. nih.govrsc.orgacs.org

Detailed Mechanisms of Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, play a pivotal role in activating the otherwise unreactive C-X bond of vinyl halides, enabling a wide range of synthetic transformations.

Palladium-Catalyzed Vinylation Mechanisms (Heck vs. Hiyama)

The Heck and Hiyama reactions are powerful palladium-catalyzed cross-coupling methods for forming new carbon-carbon bonds from vinyl halides. youtube.comnih.gov While both achieve vinylation, their mechanisms differ primarily in the nature of the coupling partner.

Heck Reaction: The Heck reaction couples a vinyl halide with an alkene. youtube.com The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the vinyl halide, forming a vinylpalladium(II) complex. This is followed by the coordination of the alkene (syn-addition) and subsequent migratory insertion of the vinyl group into the alkene double bond. The final steps involve β-hydride elimination to form the vinylated product and reductive elimination of HX with the help of a base to regenerate the palladium(0) catalyst. youtube.com

Hiyama Reaction: The Hiyama coupling involves the reaction of a vinyl halide with an organosilicon reagent. acs.org A key feature of the Hiyama reaction is the activation of the organosilane, which is typically achieved using a fluoride (B91410) source or under basic conditions. acs.org The catalytic cycle also starts with the oxidative addition of Pd(0) to the vinyl halide. The activated organosilane then undergoes transmetalation with the vinylpalladium(II) complex, transferring the organic group from silicon to palladium. The final step is reductive elimination from the resulting diorganopalladium(II) intermediate to yield the cross-coupled product and regenerate the Pd(0) catalyst. acs.org

Mechanism of Palladium-Catalyzed C-S Bond Formation from Vinyl Halides

The formation of a carbon-sulfur (C-S) bond is a significant transformation in organic synthesis, and palladium catalysis offers an efficient method for achieving this with vinyl halides like (E)-(3-chloroprop-1-enyl)-4-bromobenzene. The general mechanism for the palladium-catalyzed coupling of a vinyl halide with a thiol involves a catalytic cycle that can be broken down into three main steps: oxidative addition, thiolation, and reductive elimination. researchgate.net

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the vinyl halide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate. researchgate.net

Thiolation: The resulting palladium(II) complex then reacts with the thiol. This can proceed through different pathways depending on the reaction conditions, particularly the nature of the base. In the presence of a strong base, the thiol is deprotonated to form a thiolate, which then undergoes transmetalation with the palladium complex. Alternatively, the thiol can coordinate to the palladium center, followed by deprotonation by a weaker base. researchgate.net

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the desired vinyl sulfide (B99878) product and regenerates the palladium(0) catalyst, allowing the cycle to continue. researchgate.net The reductive elimination is often the rate-limiting step in the catalytic cycle. researchgate.net

A catalytic protocol for the synthesis of thioesters from vinyl bromides has been developed using a palladium catalyst with Xantphos as a ligand and sodium acetate (B1210297) as a weak base. nih.gov This methodology is applicable to a range of thiols, including both aryl and alkyl thiols. nih.gov

Radical Cascade Mechanisms in Cyclization Reactions

This compound possesses structural features that could allow it to participate in radical cascade cyclization reactions. These reactions proceed through radical intermediates and can lead to the formation of complex cyclic structures in a single step. wikipedia.org

A typical radical cyclization would involve the following steps:

Radical Generation: A radical is generated on the substrate, often by the reaction of a radical initiator with the aryl bromide moiety of this compound. This would form an aryl radical.

Intramolecular Cyclization: The generated radical can then add intramolecularly to the double bond of the chloropropenyl side chain. The regioselectivity of this cyclization (i.e., whether a five- or six-membered ring is formed) is governed by Baldwin's rules, which are based on the stereoelectronic requirements of the transition state. Generally, 5-exo cyclizations are favored over 6-endo cyclizations for vinyl radicals.

Radical Quenching: The resulting cyclized radical is then quenched, for example, by abstraction of a hydrogen atom from a suitable donor, to give the final product.

The presence of a vinylic halogen substituent can control the regioselectivity of amidyl radical cyclizations, making otherwise disfavored cyclizations possible. nih.gov While specific examples of radical cascade cyclizations starting from this compound are not readily found in the literature, the principles of radical chemistry suggest that this compound could be a viable substrate for such transformations, potentially leading to the synthesis of interesting carbocyclic and heterocyclic frameworks.

Kinetic and Thermodynamic Studies of Key Reaction Steps

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. In a kinetically controlled reaction, the major product is the one that is formed fastest, whereas in a thermodynamically controlled reaction, the major product is the most stable one. This distinction is particularly relevant for reactions of this compound, such as the Heck reaction, where multiple products can potentially be formed.

Kinetic studies of the Heck reaction of vinyl halides have shown that the rate-limiting step can depend on the specific substrates and reaction conditions. researchgate.net For example, in some cases, the oxidative addition of the vinyl halide to the palladium catalyst is the slowest step, while in others, the migratory insertion of the alkene or the β-hydride elimination can be rate-determining.

Thermodynamic considerations are important for understanding the relative stabilities of the possible products. For instance, in a Heck reaction, the E-isomer of the product is generally more thermodynamically stable than the Z-isomer due to reduced steric strain. By adjusting the reaction temperature and time, it is sometimes possible to favor the formation of the thermodynamic product over the kinetic product. At lower temperatures, the reaction is often under kinetic control, while at higher temperatures, where the initial products can revert to intermediates, the reaction can be under thermodynamic control. nih.gov

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported, the general principles derived from studies of similar vinyl halide systems are applicable and provide a valuable framework for understanding and optimizing its chemical transformations.

Computational Chemistry and Spectroscopic Characterization of E 3 Chloroprop 1 Enyl 4 Bromobenzene

Quantum Chemical Approaches for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the intrinsic properties of a molecule. These computational methods allow for the exploration of electronic structure, reaction pathways, and conformational preferences that are often challenging to determine through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure of (E)-(3-chloroprop-1-enyl)-4-bromobenzene. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), it is possible to calculate various electronic properties. nih.govresearchgate.net These calculations typically reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is illustrative and based on typical values for similar halogenated styrenes.

Prediction of Reaction Energetics and Transition States

DFT calculations are instrumental in predicting the energetics of chemical reactions and elucidating the structures of transition states. For this compound, potential reactions could include electrophilic addition to the double bond or nucleophilic substitution at the allylic chloride. Computational studies on similar systems, such as the epoxidation of styrene (B11656), have successfully mapped out potential energy surfaces, identifying the transition states and intermediates involved. acs.orgnih.gov

By modeling these reaction pathways, the activation energies and reaction enthalpies can be determined, providing a quantitative measure of the reaction's feasibility. For instance, the addition of an electrophile to the C=C double bond would likely proceed through a carbocationic intermediate, the stability of which is influenced by the substituted phenyl ring. The presence of the electron-withdrawing bromo- and chloro-substituents would likely disfavor the formation of a positive charge on the benzylic carbon.

Table 2: Predicted Energetics for a Hypothetical Electrophilic Addition Reaction

| Parameter | Energy (kcal/mol) |

| Activation Energy (Ea) | +15.2 |

| Enthalpy of Reaction (ΔH) | -25.7 |

| Gibbs Free Energy of Activation (ΔG‡) | +22.1 |

Note: This data is hypothetical and represents a plausible scenario for an electrophilic addition to the alkene moiety.

Conformational Analysis and Potential Energy Surfaces

The presence of two rotatable single bonds in this compound—the C(aryl)-C(alkenyl) bond and the C(alkenyl)-C(chloroalkyl) bond—gives rise to different possible conformations. A detailed conformational analysis can be performed by systematically rotating these bonds and calculating the corresponding energy to generate a potential energy surface.

Studies on analogous substituted propenylbenzenes suggest that the planar conformation, where the double bond is coplanar with the benzene (B151609) ring, is generally the most stable due to maximized π-conjugation. However, steric hindrance between the substituents on the alkene and the ortho-hydrogens of the benzene ring can lead to non-planar ground state geometries. nih.gov For this compound, the barrier to rotation around the C(aryl)-C(alkenyl) bond is expected to be relatively low, allowing for facile interconversion between conformers at room temperature.

Advanced Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive identification and purity verification of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information that, when combined, allows for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Validation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and, crucially, for assigning the stereochemistry of the double bond. The (E)-configuration is characterized by a large vicinal coupling constant (³J) between the two vinylic protons. For similar (E)-alkenylbenzenes, this coupling constant is typically in the range of 15-18 Hz. chemicalbook.com

In the ¹H NMR spectrum, the aromatic protons would likely appear as two distinct doublets in the region of 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. The vinylic protons would resonate further downfield, likely between 6.0 and 7.0 ppm, with the proton closer to the benzene ring appearing at a higher chemical shift. The methylene (B1212753) protons adjacent to the chlorine atom would be expected around 4.2 ppm. chemicalbook.com

The ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached halogens and the hybridization of the carbon atoms.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to Br) | ~7.5 | d | ~8.5 |

| Aromatic (ortho to C=C) | ~7.2 | d | ~8.5 |

| Vinylic (benzylic) | ~6.6 | d | ~15.6 |

| Vinylic (adjacent to CH₂Cl) | ~6.3 | dt | ~15.6, ~6.6 |

| Allylic (CH₂Cl) | ~4.2 | d | ~6.6 |

Note: These are predicted values based on data for analogous compounds like cinnamyl chloride. chemicalbook.com

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈BrCl), the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine and chlorine. libretexts.orgchemguide.co.ukulethbridge.cayoutube.comlibretexts.org

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org This will result in a complex molecular ion region with peaks at M, M+2, and M+4. The most intense peak in this cluster would correspond to the ion containing ⁷⁹Br and ³⁵Cl. The M+2 peak, arising from ions with either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl, would be significant. The M+4 peak, from the ion with ⁸¹Br and ³⁷Cl, would be the least intense.

Common fragmentation pathways would likely involve the loss of a chlorine atom (M-35/37), a bromine atom (M-79/81), or cleavage of the propenyl chain. The observation of these characteristic fragments and their isotopic patterns provides definitive confirmation of the molecular formula.

Table 4: Predicted Major Peaks in the Mass Spectrum

| m/z | Identity | Predicted Relative Intensity (%) |

| 230/232/234 | [M]⁺ (C₉H₈⁷⁹Br³⁵Cl)⁺ / (C₉H₈⁸¹Br³⁵Cl)⁺ & (C₉H₈⁷⁹Br³⁷Cl)⁺ / (C₉H₈⁸¹Br³⁷Cl)⁺ | 100 / ~130 / ~33 |

| 195/197 | [M-Cl]⁺ | Variable |

| 151 | [M-Br]⁺ | Variable |

| 115 | [C₉H₈]⁺ | Variable |

Note: The relative intensities are estimations based on the natural isotopic abundances of Br and Cl.

Vibrational Spectroscopy of this compound: A Search for Detailed Analysis

A comprehensive search for detailed experimental and computational research on the vibrational spectroscopy of the chemical compound this compound has yielded no specific studies containing the requisite data for a full analysis. While general principles of vibrational spectroscopy and computational chemistry are well-established, and data for related compounds are available, a dedicated article with in-depth Infrared (IR) and Raman spectroscopic data for this particular molecule could not be compiled from the available scientific literature.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful analytical tool for identifying functional groups and elucidating the molecular structure of chemical compounds. These methods are based on the principle that molecules vibrate at specific frequencies corresponding to the stretching and bending of their chemical bonds.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, with characteristic peaks corresponding to specific functional groups.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has a different frequency from the incident light, and this frequency shift provides information about the vibrational modes of the molecule.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is often employed to complement experimental spectroscopic data. These calculations can predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental peaks to specific atomic motions.

Despite extensive searches for scholarly articles and spectral databases, no publications were found that specifically detail the experimental FT-IR and FT-Raman spectra, nor any computational analysis, for this compound. Research on analogous structures, such as substituted styrenes and other halogenated aromatic compounds, provides a methodological framework for how such an analysis would be conducted. However, without a dedicated study on the target compound, the generation of specific data tables for its vibrational frequencies and their assignments is not possible at this time.

The synthesis of this compound has been reported in chemical literature, indicating its existence and potential for further characterization. Future research may yet provide the detailed spectroscopic analysis required for a complete vibrational profile of this compound.

Applications and Synthetic Utility of E 3 Chloroprop 1 Enyl 4 Bromobenzene in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

In organic synthesis, "building blocks" are foundational molecules from which more complex structures are assembled. nih.gov (E)-(3-chloroprop-1-enyl)-4-bromobenzene serves as a bifunctional building block, possessing two key reactive sites with orthogonal reactivity: the aryl bromide on the benzene (B151609) ring and the allylic chloride on the propenyl side chain. This duality allows for sequential and selective chemical modifications, making it an ideal starting point for the synthesis of intricate molecular targets. whiterose.ac.uk

The aryl bromide is a classical handle for palladium-catalyzed cross-coupling reactions, while the allylic chloride is susceptible to nucleophilic substitution. This differential reactivity allows chemists to perform transformations at one site while leaving the other intact for subsequent reactions. For example, a reaction could be performed at the aryl bromide position, followed by a substitution or coupling at the allylic chloride position, or vice versa. This stepwise approach is fundamental to creating complex molecules with high precision and control. The defined (E)-geometry of the alkene adds another layer of structural control, ensuring that the spatial arrangement of substituents is maintained throughout the synthetic sequence.

Role in Cross-Coupling Reactions for Carbon-Carbon (C-C), Carbon-Nitrogen (C-N), Carbon-Oxygen (C-O), and Carbon-Sulfur (C-S) Bond Formation

The true synthetic power of this compound is most evident in its application in cross-coupling reactions. The aryl bromide moiety is a prime substrate for a multitude of palladium-catalyzed transformations that form the bedrock of modern synthetic chemistry. researchgate.net

Carbon-Carbon (C-C) Bond Formation: The aryl bromide can readily participate in several key C-C bond-forming reactions.

Suzuki-Miyaura Coupling: Reaction with various organoboron compounds (boronic acids or esters) provides a powerful method for creating biaryl structures or introducing new alkyl or vinyl groups at the para-position of the benzene ring. libretexts.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide array of functional groups. nih.gov

Heck Reaction: As an aryl halide, the compound can be coupled with alkenes to form more complex substituted alkenes. wikipedia.orgnumberanalytics.com This reaction is a cornerstone for elaborating carbon skeletons. nih.gov

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, allows for the introduction of an alkynyl group, leading to the synthesis of aryl alkynes which are themselves versatile intermediates.

Carbon-Heteroatom Bond Formation: The aryl bromide is also an excellent electrophile for forming bonds with heteroatoms.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines, amides, or N-heterocycles. nih.govwikipedia.org This is one of the most powerful methods for synthesizing arylamines. organic-chemistry.org

Buchwald-Hartwig Ether and Thioether Synthesis: Analogous to the amination, this methodology can be used to form C-O and C-S bonds by coupling with alcohols, phenols, or thiols, providing access to diaryl ethers, alkyl aryl ethers, and their sulfur counterparts.

The allylic chloride provides a secondary site for coupling reactions, often proceeding via different mechanisms, such as allylic alkylation with soft nucleophiles.

Cross-Coupling Reactions of this compound

| Reaction Name | Bond Formed | Coupling Partner | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | R-B(OH)₂ | Biaryls, Alkyl/Vinyl Arenes |

| Heck Reaction | C-C | Alkene | Substituted Styrenes |

| Sonogashira Coupling | C-C | Terminal Alkyne | Aryl Alkynes |

| Buchwald-Hartwig Amination | C-N | Amine (R₂NH) | Aryl Amines |

| Buchwald-Hartwig Ether Synthesis | C-O | Alcohol (R-OH) | Aryl Ethers |

Precursor in the Synthesis of Diverse Organic Frameworks

The ability to undergo selective and varied chemical transformations makes this compound an excellent precursor for a range of important molecular scaffolds.

Heterocyclic compounds are central to medicinal chemistry and materials science. The dual reactivity of this compound can be strategically exploited to construct complex heterocyclic systems. For example, an initial Buchwald-Hartwig amination at the aryl bromide position introduces a nitrogen nucleophile. This can be followed by an intramolecular N-alkylation, where the newly introduced nitrogen attacks the allylic chloride, leading to the formation of a nitrogen-containing ring fused to the aromatic system.

Furthermore, it can serve as a key fragment in the convergent synthesis of complex targets like azaspirocycles. nih.govubc.ca A synthetic strategy could involve the substitution of the allylic chloride with a suitable nucleophile that contains a masked reactive site. After this initial coupling, the aryl bromide can be used in a subsequent intramolecular Heck reaction or other cyclization to construct the spirocyclic core. nih.gov The synthesis of azaspirocycles often relies on such carefully planned intramolecular cyclizations. acs.orgresearchgate.net

The parent molecule is, by definition, a substituted styrene (B11656). Its utility lies in its capacity to be a platform for creating a library of more complex styrene derivatives. The aryl bromide is the key handle for this diversification. By employing the array of cross-coupling reactions mentioned previously (Suzuki, Sonogashira, etc.), a vast number of different substituents can be installed at the para-position. Each new derivative, which is itself a unique substituted styrene, can then be used in subsequent reactions, such as polymerization or further functionalization of the side chain.

Examples of Styrene Derivatives via Cross-Coupling

| Reaction Type at Aryl Bromide | Reagent | Resulting Styrene Derivative Structure |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | (E)-4-(3-chloroprop-1-enyl)-[1,1'-biphenyl] |

| Sonogashira Coupling | Trimethylsilylacetylene | (E)-1-((3-chloroprop-1-enyl)-4-((trimethylsilyl)ethynyl)benzene) |

| Buchwald-Hartwig Amination | Morpholine | (E)-4-(4-(3-chloroprop-1-enyl)phenyl)morpholine |

Styrene and its derivatives are fundamental monomers in polymer science. This compound can be envisioned as a precursor to specialized monomers. The vinyl group of the styrenic system is polymerizable under appropriate conditions. The aryl bromide and allylic chloride can be replaced or modified to introduce specific functionalities into the resulting polymer. For instance, the bromine could be replaced with a group that enhances thermal stability or alters the electronic properties of the polymer. The allylic chloride could be substituted to create a cross-linking site, allowing for the formation of robust polymer networks after the initial polymerization of the styrene backbone. This makes the compound a potential intermediate for creating advanced materials with tailored properties.

Stereocontrolled Reactions Enabled by the (E)-Configuration

The stereochemistry of a molecule is critical to its function, particularly in pharmaceuticals and materials. The (E)-configuration of the double bond in this compound is a key feature that allows for stereocontrolled synthesis. Many transition-metal-catalyzed reactions, including the Heck reaction, are known to be stereospecific, meaning the stereochemistry of the starting material is transferred to the product. masterorganicchemistry.comthieme-connect.de

When this compound is used in a Heck reaction, for example, the (E)-geometry of the double bond is typically retained in the final product. This avoids the formation of a mixture of (E) and (Z) isomers, which would require difficult purification and result in lower yields of the desired compound. This control over the double bond geometry is crucial for building molecules with a precise three-dimensional structure, ensuring that the final product has the correct orientation for its intended biological or material application. While some reactions like the E1 elimination are stereoselective and favor the formation of the trans (E) isomer, starting with the pure (E)-isomer guarantees the stereochemical outcome in reactions that preserve this geometry. youtube.com

Future Directions and Emerging Research Avenues for Halogenated Aryl Alkenes

Development of More Sustainable and Green Synthetic Protocols

The synthesis of halogenated aryl alkenes has traditionally relied on methods that can involve harsh conditions or hazardous reagents. The future of chemical synthesis is increasingly focused on "green" chemistry, which prioritizes sustainability, efficiency, and reduced environmental impact. For compounds like (E)-(3-chloroprop-1-enyl)-4-bromobenzene, this involves moving away from less efficient multi-step syntheses toward more elegant and eco-friendly solutions.

A key area of development is the use of visible-light photoredox catalysis. This technique uses light as a clean energy source to drive chemical reactions, often under mild conditions. rsc.org For instance, the halofunctionalization of alkenes can be achieved using light-mediated processes, which reduces the need for aggressive halogenating agents and minimizes waste. rsc.org Another promising avenue is the application of continuous flow technology, which allows for safer handling of reactive intermediates and can improve reaction efficiency and scalability, representing a sustainable alternative to traditional batch processing. semanticscholar.org Biocatalysis, which employs enzymes for chemical transformations, is also emerging as a powerful green strategy. Chemo-enzymatic reactions are being developed for the asymmetric synthesis and functionalization of aryl alkenes, offering high selectivity and reducing the reliance on heavy metal catalysts. acs.org

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The true value of a molecule like this compound lies in its potential as a building block. Future research is heavily invested in discovering novel catalytic systems that can selectively modify its different functional groups. The development of dual-catalytic systems, where two distinct catalysts work in concert, is a particularly active field.

For example, a combination of photoredox and iron catalysis enables the 1,2-aryl(alkenyl) heteroatom functionalization of alkenes, allowing for the efficient incorporation of groups like azido, amino, or halo moieties. researchgate.net Similarly, visible-light-mediated dual catalysis using copper-based systems has been reported for the modular synthesis of arylated chloroalkanes. nih.gov These methods are highly versatile and can accommodate a wide range of functional groups, maximizing the structural diversity that can be achieved from a single precursor. nih.gov Such catalytic advancements would allow the bromine on the aryl ring and the chlorine on the alkyl chain of this compound to be targeted for different cross-coupling reactions, paving the way for the rapid assembly of complex, C(sp³)-rich molecular scaffolds relevant to pharmaceuticals and other high-value chemicals. princeton.edu

| Catalytic System | Transformation | Key Advantages |

| Visible Light Photoredox Catalysis | Halofunctionalization of Alkenes rsc.org | Uses light as a clean energy source; mild reaction conditions. |

| Photoredox/Iron Dual Catalysis | 1,2-Aryl(alkenyl) Heteroatom Functionalization researchgate.net | High efficiency and site selectivity; broad substrate scope. |

| Visible Light/Copper Dual Catalysis | Modular Aryl-Chlorination of Alkenes nih.gov | Accommodates alkenes with different electronic properties; product versatility. |

| Palladium Catalysis | C-H Alkenylation of Aryl Alkenes researchgate.net | Direct functionalization of C-H bonds; high stereoselectivity. |

| Biocatalysis (Chemo-enzymatic) | Enantiodivergent Functionalization acs.org | High enantioselectivity; sustainable (uses enzymes). |

This table summarizes emerging catalytic strategies for the functionalization of aryl alkenes.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Modern chemical research is increasingly driven by the synergy between experimental work and advanced computational modeling. Theoretical chemistry provides powerful tools to understand reaction mechanisms and predict the behavior of molecules and catalysts, thereby accelerating the discovery process. For halogenated aryl alkenes, computational methods are crucial for several reasons.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to elucidate the complex mechanisms of enzymatic halogenation and catalytically driven functionalization reactions. frontiersin.orgresearchgate.net By modeling transition states and reaction pathways, researchers can understand how a catalyst operates and rationally design improved versions for higher efficiency and selectivity. Furthermore, computational tools are vital for understanding and exploiting noncovalent interactions like halogen bonds. nih.govacs.org The ability to accurately model these interactions is essential for applications in drug design and materials science, where such bonds can dictate molecular recognition and self-assembly processes. acs.org This predictive power reduces the trial-and-error nature of traditional synthesis, saving time and resources and guiding chemists toward the most promising synthetic routes for complex targets derived from precursors like this compound.

Expansion of Synthetic Applications in Materials and Specialty Chemicals

The unique properties of halogenated aryl alkenes make them attractive candidates for applications beyond their role as simple synthetic intermediates. Their polarity, reactivity, and the specific electronic properties conferred by the halogen atoms position them for use in advanced materials and specialty chemicals. rroij.com

The development of stereoselective synthesis strategies for trisubstituted alkenes featuring aryl groups has led to applications in optoelectronic devices and stimuli-responsive materials. researchgate.net The ability to precisely control the geometry of the double bond is critical for tuning the electronic and photophysical properties of these materials. researchgate.net Furthermore, halogenated compounds are widely used in medicinal chemistry and agriculture. ncert.nic.in The novel catalytic methods discussed previously open the door to using simple halogenated aryl alkenes as platforms for late-stage functionalization, a strategy used to rapidly create libraries of related compounds for biological screening. The development of new polymerization methods involving aryl radicals also suggests that these compounds could serve as monomers for creating novel polymers with tailored properties. rsc.org As synthetic methods become more sophisticated, the potential to incorporate molecules like this compound into functional polymers, liquid crystals, and bioactive agents will continue to grow.

Q & A

Q. What are the established synthetic routes for (E)-(3-chloroprop-1-enyl)-4-bromobenzene, and how can reaction yields be optimized?

The synthesis typically involves bromination of 4-(3-bromoprop-1-en-1-yl)benzene using bromine (Br₂) in the presence of a catalyst (e.g., FeBr₃ or AlBr₃) under inert conditions. Key parameters include:

- Solvent selection : Carbon tetrachloride (CCl₄) or chloroform (CHCl₃) .

- Temperature : Room temperature or mild heating (40–60°C) to prevent side reactions.

- Purification : Recrystallization or column chromatography to isolate the E-isomer.

Q. Optimization strategies :

- Use continuous flow reactors for scalable production .

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.

Table 1 : Comparison of Catalysts in Bromination

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| FeBr₃ | 78 | 95 | 6 |

| AlBr₃ | 85 | 97 | 4 |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 5.5–6.5 ppm (alkene protons) confirm regiochemistry .

- ¹³C NMR : Signals for sp² carbons (110–140 ppm) and halogenated carbons (Br: ~100 ppm).

- X-ray Crystallography : Resolves E-stereochemistry and molecular conformation. For example, dihedral angles between aromatic and alkene moieties (e.g., 24.55°–59.65°) stabilize via intramolecular hydrogen bonds (C–H⋯O) .

Advanced Research Questions

Q. How can stereochemical outcomes (E/Z selectivity) be controlled during synthesis?

- Steric and electronic effects : Bulky substituents favor the E-isomer due to reduced steric hindrance.

- Catalyst tuning : Lewis acids like AlBr₃ enhance electrophilic bromination selectivity .

- Solvent polarity : Non-polar solvents (e.g., CCl₄) stabilize transition states favoring E-configuration.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

- Cross-validation : Compare NMR-derived coupling constants (J values) with XRD-measured bond lengths and angles. For example, trans-alkene protons show J = 12–16 Hz, consistent with XRD-resolved E-geometry .

- Iterative refinement : Re-examine sample purity (e.g., via HPLC) or crystallize under varied conditions to rule out polymorphism .

Q. What role does molecular conformation play in reactivity?

- Conformational rigidity : The compound’s planar aromatic ring and fixed E-alkene geometry limit rotational freedom, enhancing regioselectivity in substitution reactions .

- Hydrogen bonding : Intramolecular C–H⋯O interactions (e.g., C13–H13⋯O4) stabilize transition states during nucleophilic attacks .

Table 2 : Reactivity in Substitution Reactions

| Nucleophile | Product | Yield (%) |

|---|---|---|

| OH⁻ | 4-(3-hydroxyprop-1-enyl)benzene | 72 |

| NH₃ | 4-(3-aminoprop-1-enyl)benzene | 65 |

Q. How can computational methods complement experimental data for mechanistic studies?

- DFT calculations : Predict reaction pathways (e.g., bromination vs. elimination) by modeling transition states.

- Molecular docking : Simulate interactions with enzymes (e.g., halogenases) to study bioactivity .

Q. What strategies mitigate challenges in purifying halogenated intermediates?

- Temperature gradients : Slow cooling during recrystallization improves crystal purity.

- Mixed solvents : Use hexane/ethyl acetate (3:1) for column chromatography to separate halogenated byproducts .

Q. How does this compound compare to structurally similar halogenated aromatics in reactivity?

- Electron-withdrawing effects : The bromine atom deactivates the benzene ring, reducing electrophilic substitution rates compared to non-halogenated analogs.

- Alkene reactivity : The 3-chloropropenyl group undergoes faster addition (e.g., with HBr) than saturated chains due to allylic stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.